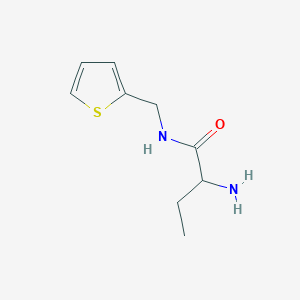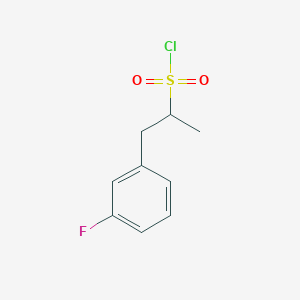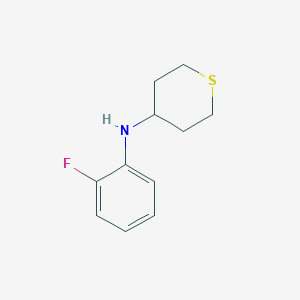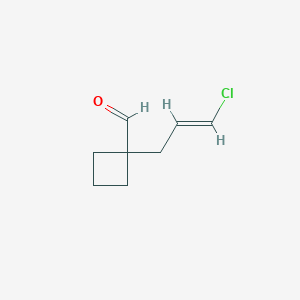
1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₁ClO It is characterized by a cyclobutane ring substituted with a chloropropenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutylcarbinol with thionyl chloride to form cyclobutyl chloride, which is then reacted with allyl chloride in the presence of a base to yield the desired compound. The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalysts: Bases such as potassium carbonate or sodium hydroxide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Nucleophiles like ammonia or thiols in the presence of a base
Major Products Formed:
Oxidation: 1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carboxylic acid
Reduction: 1-(3-Chloroprop-2-en-1-yl)cyclobutan-1-ol
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(Prop-2-en-1-yl)cyclobutane-1-carbaldehyde
- 1-(3-Chloroprop-2-en-1-yl)cyclopentane-1-carbaldehyde
- 1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde
Comparison: 1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde is unique due to its specific substitution pattern and ring size Compared to similar compounds, it may exhibit different reactivity and biological activity due to the strain and conformational properties of the cyclobutane ring
Properties
Molecular Formula |
C8H11ClO |
|---|---|
Molecular Weight |
158.62 g/mol |
IUPAC Name |
1-[(E)-3-chloroprop-2-enyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H11ClO/c9-6-2-5-8(7-10)3-1-4-8/h2,6-7H,1,3-5H2/b6-2+ |
InChI Key |
CFUWKKKRQJNJTI-QHHAFSJGSA-N |
Isomeric SMILES |
C1CC(C1)(C/C=C/Cl)C=O |
Canonical SMILES |
C1CC(C1)(CC=CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13270924.png)

amine](/img/structure/B13270932.png)
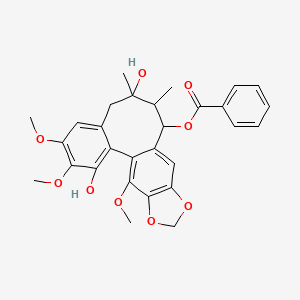
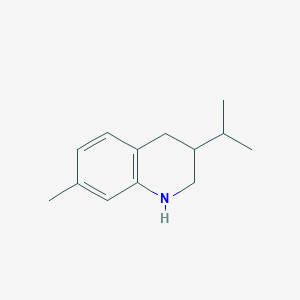

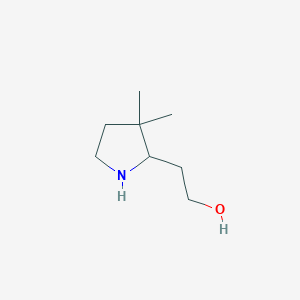
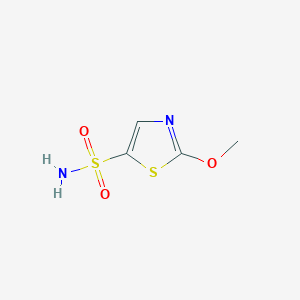
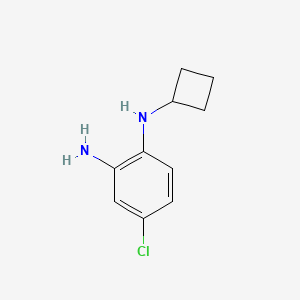
![3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13270968.png)

